molecular formula C19H22N2O3 B2910459 N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 898186-31-7

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2910459
CAS No.: 898186-31-7
M. Wt: 326.396
InChI Key: JWKKSIWAVVSXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, a phenyl group, and a 2,4-dimethoxyphenyl moiety, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with an amine to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product. The use of catalysts and controlled reaction environments ensures efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with bacterial RNA polymerase. This compound binds to the switch region of the enzyme, inhibiting its function and thereby preventing bacterial RNA synthesis . This inhibition leads to the suppression of bacterial growth and replication, making it a potent antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific interaction with the switch region of bacterial RNA polymerase, a novel target site compared to other antibacterial agents. This unique mechanism of action provides an advantage in combating antibiotic-resistant bacteria .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(12-16)24-2)20-19(22)21-11-10-15(13-21)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKKSIWAVVSXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.